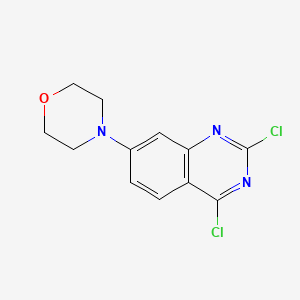
4-(2,4-dichloroquinazolin-7-yl)morpholine
Cat. No. B8643499
M. Wt: 284.14 g/mol
InChI Key: CWFBUTZQZIRDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126952B2
Procedure details


1.59 g (5.0 mmol) of 2,4-dichloro-7-morpholin-4-ylquinazoline were suspended in 50 ml of tetrahydrofuran, a solution of 1.24 ml (12.50 mmol) of piperidine in 20 ml of tetrahydrofuran was added at room temperature, and the mixture was stirred for 3 h. Conventional work-up gave 1.33 g of 2-chloro-7-morpholin-4-yl-4-piperidin-1-ylquinazoline (No. 2).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>O1CCCC1>[Cl:1][C:2]1[N:11]=[C:10]([N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.59 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C(=N1)Cl)N1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C(=N1)N1CCCCC1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
